molecular formula C8H9BrO4S B12079209 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12079209
M. Wt: 281.13 g/mol
InChI Key: KVVPKHDTGMYFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a brominated thiophene derivative functionalized with a methoxyethoxy substituent at the 3-position and a carboxylic acid group at the 2-position. Its structural features make it a versatile intermediate in medicinal chemistry, particularly in drug discovery targeting enzymes and receptors. The bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the 2-methoxyethoxy group contributes to lipophilicity and solubility, influencing pharmacokinetic properties .

Properties

Molecular Formula

C8H9BrO4S

Molecular Weight

281.13 g/mol

IUPAC Name

4-bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO4S/c1-12-2-3-13-6-5(9)4-14-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

KVVPKHDTGMYFKH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC=C1Br)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

A patent by SHY Therapeutics LLC describes palladium-mediated carbonylation of bromothiophenes under CO pressure to install carboxylic acids. Applied to 4-bromo-3-(2-methoxyethoxy)thiophene, this method could streamline synthesis but requires specialized equipment.

Grignard Carbonation

Grignard reagents derived from bromothiophenes react with CO₂ to form carboxylic acids. For example, treatment of 4-bromo-3-(2-methoxyethoxy)thiophenemagnesium bromide with dry ice yields the target acid.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Competing directing effects from the ester and ether groups may lead to mixed products. Using bulky solvents like DMF improves para selectivity.

  • Ether Stability : The 2-methoxyethoxy group is prone to oxidation during bromination. Adding radical inhibitors like BHT mitigates this.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the final product.

Industrial-Scale Considerations

The CN102363614A patent highlights bromine recycling from magnesium bromide waste streams, reducing costs for large-scale production . Integrating this with the above synthetic route could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiophene alcohols or aldehydes.

Scientific Research Applications

Organic Electronics

Role as a Building Block
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is utilized as a precursor in the synthesis of organic semiconductors and conductive polymers. Its ability to facilitate charge transport and enhance conductivity is critical in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

PropertyValue
ConductivityHigh
SolubilityModerate
StabilityGood

Pharmaceuticals

Potential Therapeutic Applications
The compound has been investigated for its potential as a precursor in synthesizing biologically active molecules. Recent studies have highlighted its anticancer properties, particularly against various cancer cell lines. For instance, derivatives of this compound have shown effective inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in tumor angiogenesis .

Case Study: Anticancer Activity
In one study, derivatives of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid exhibited IC50 values in the submicromolar range against mutant epidermal growth factor receptor (EGFR) T790M, indicating strong potential for targeted cancer therapies .

Materials Science

Development of Advanced Materials
The compound's unique electronic properties make it suitable for developing advanced materials with specific optical and electronic characteristics. Its application in creating conductive films and coatings has been explored, enhancing the performance of electronic devices .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic electronics, it contributes to charge transport and conductivity through its conjugated system. In pharmaceuticals, it may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, focusing on substituents, molecular weight, and calculated lipophilicity (clogP):

Compound Name Substituents (Positions) Molecular Formula Molecular Weight clogP* Key References
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid 3-(2-methoxyethoxy), 4-Br, 2-COOH C₈H₉BrO₅S 313.12 g/mol ~2.1
4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid 3-(carboxymethoxy), 5-Ph, 4-Br, 2-COOH C₁₅H₁₁BrO₆S 407.22 g/mol ~1.8
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid 3-(carboxymethoxy), 5-(4-OH-Ph), 4-Br, 2-COOH C₁₃H₉BrO₆S 373.19 g/mol ~1.2
5-Bromo-4-methoxy-3-thiophenecarboxylic acid 4-OCH₃, 5-Br, 3-COOH C₆H₅BrO₃S 237.07 g/mol ~1.5
N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid (T3) 2-CONH-(4-OCH₃-Ph) C₁₂H₁₁NO₃S 249.28 g/mol ~2.3

*clogP values estimated based on structural analogs in referenced studies.

Key Observations :

  • Lipophilicity : The 2-methoxyethoxy group in the target compound confers higher lipophilicity (clogP ~2.1) compared to carboxymethoxy-substituted analogs (clogP ~1.2–1.8). This enhances membrane permeability, critical for bioavailability .
  • Steric Effects : Bulky groups (e.g., phenyl in the 5-position) may hinder interactions with enzyme active sites compared to smaller substituents like methoxyethoxy .
Antiproliferative Effects

Thiophene derivatives exhibit notable antiproliferative activity. In a study comparing furan and thiophene analogs, N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid (T3) demonstrated superior activity (LD₅₀ = 12 µM) against A431 epidermal carcinoma cells compared to its furan counterpart (LD₅₀ = 28 µM). The higher clogP of thiophene derivatives correlated with enhanced cellular uptake and efficacy .

Enzyme Inhibition
  • Sigma-1 Receptor : Brominated thiophenes with carboxymethoxy groups show affinity for sigma-1 receptors, implicated in neuroprotection and cancer .

Biological Activity

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom and a methoxyethoxy group, suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can be represented as follows:

CxHyBrO2S\text{C}_x\text{H}_y\text{BrO}_2\text{S}

Where xx, yy, and the specific arrangement of atoms define its unique properties. The presence of the bromine atom is particularly significant for its reactivity and potential biological interactions.

The biological activity of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is believed to result from its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Thiophene derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
  • Antimicrobial Activity : The compound exhibits activity against a range of microbial pathogens, potentially through disruption of cellular processes or membrane integrity.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation in various models .

Biological Activity Overview

The following table summarizes the key biological activities reported for 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid:

Activity Description Reference
AnticancerInhibits cancer cell proliferation in vitro; potential selectivity for specific cancer types.
AntimicrobialEffective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis.
Anti-inflammatoryReduces cytokine production in macrophages; potential for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid:

  • Anticancer Properties : A study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The derivative's ability to induce apoptosis was linked to the activation of caspase pathways .
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures showed broad-spectrum antimicrobial activity. For instance, a series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .
  • Anti-inflammatory Mechanisms : In vitro studies have shown that thiophene derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests their potential use in managing inflammatory conditions .

Q & A

Q. How do the bromine and methoxyethoxy substituents influence the compound’s reactivity and interactions?

  • Methodological Answer : The bromine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxyethoxy group increases solubility in polar solvents and participates in hydrogen bonding with protein residues (e.g., Lys120, Gln266 in docking studies), as seen in analogs with similar substituents . Steric effects from the methoxyethoxy chain may hinder π-π stacking in crystal packing, affecting crystallization conditions .

Advanced Research Questions

Q. How can computational modeling predict the binding modes of this compound with protein targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 2ZMM, 2ZN7) identifies key interactions (e.g., hydrogen bonds with Lys120, hydrophobic contacts with Phe182). Binding energies (e.g., -9.011 kcal/mol vs. -11.952 kcal/mol in analogs) guide SAR optimization . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

Q. What strategies resolve discrepancies between in vitro binding data and in vivo pharmacological activity?

  • Methodological Answer :
  • Metabolic stability assays : Test for rapid degradation (e.g., esterase susceptibility of methoxyethoxy groups).
  • Permeability studies : Use Caco-2 cell models to assess intestinal absorption.
  • Proteomics : Identify off-target interactions via pull-down assays.
  • Pharmacokinetic modeling : Adjust dosing regimens based on half-life data from LC-MS/MS .

Q. How do structural modifications (e.g., substituent position) affect pharmacological activity?

  • Methodological Answer :
  • Amino group positioning : In analogs, shifting the amino group from para to meta reduces antimicrobial MIC values by 50% .
  • Side-chain length : Ethyl vs. propyl chains in amide derivatives alter binding pocket compatibility (e.g., cyclohexyl groups in PDB 2QBR improve hydrophobic contacts) .
  • Electron-withdrawing groups : Bromine increases electrophilicity, enhancing covalent binding in thiophene-based inhibitors .

Q. How should researchers address conflicting binding affinity data from independent studies?

  • Methodological Answer :
  • Standardize assay conditions : Use consistent buffer pH, temperature, and protein concentrations (e.g., 25°C vs. 37°C may alter ΔG values by ~1 kcal/mol).
  • Validate via SPR/BLI : Compare surface plasmon resonance (SPR) and bio-layer interferometry (BLI) to rule out instrumentation bias.
  • Replicate docking parameters : Ensure identical PDB structures, grid sizes, and scoring functions (e.g., Vina vs. Glide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.